molecular formula C7H6ClNO3 B13742213 Methyl 3-chloro-5-hydroxyisonicotinate

Methyl 3-chloro-5-hydroxyisonicotinate

Cat. No.: B13742213
M. Wt: 187.58 g/mol
InChI Key: TZHCNJPOHWZMRM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-hydroxyisonicotinate is a substituted pyridine derivative characterized by a hydroxyl group at the 5-position, a chlorine substituent at the 3-position, and a methyl ester functional group. This compound is structurally related to isonicotinic acid derivatives, which are often studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 3-chloro-5-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-9-3-5(6)10/h2-3,10H,1H3

InChI Key

TZHCNJPOHWZMRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-hydroxyisonicotinate typically involves the esterification of 3-chloro-5-hydroxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 3-amino-5-hydroxyisonicotinate derivatives.

    Oxidation: Conversion to 3-chloro-5-oxoisonicotinate.

    Reduction: Formation of 3-chloro-5-hydroxyisonicotinol.

Scientific Research Applications

Methyl 3-chloro-5-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 3-chloro-5-hydroxyisonicotinate to other substituted pyridines and isonicotinate derivatives allow for comparative analysis. Below is a detailed comparison based on available evidence and analogous compounds:

Structural Analogues

  • 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4): Structure: Contains a chlorinated isothiazolinone ring, differing significantly from the pyridine backbone of this compound. Applications: Widely used as a biocide in industrial and household products due to its antimicrobial properties . Toxicity: Classified under GHS as harmful if inhaled or ingested, with acute aquatic toxicity .
  • Alkyltrimethylammonium Compounds (e.g., BAC-C12) :

    • Structure : Quaternary ammonium surfactants with a long alkyl chain, structurally distinct from aromatic pyridine derivatives.
    • Critical Micelle Concentration (CMC) : For BAC-C12, CMC values range from 0.4–8.3 mM depending on measurement methods (spectrofluorometry vs. tensiometry) .
    • Relevance : While this compound lacks surfactant properties, comparisons highlight how functional groups dictate physicochemical behavior.

Functional Comparisons

Property This compound 5-Chloro-2-methyl-4-isothiazolin-3-one Alkyltrimethylammonium (BAC-C12)
Core Structure Pyridine ring with Cl, OH, and ester Isothiazolinone ring with Cl and methyl Quaternary ammonium with alkyl chain
Solubility Likely polar due to hydroxyl and ester Moderate in water (biocidal formulations) High in water (surfactant)
Biological Activity Potential pharmacological applications Antimicrobial/biocide Surfactant, antimicrobial
Toxicity Profile Not well-documented Acute toxicity (GHS Category 4) Low to moderate toxicity

Research Findings

  • Synthetic Accessibility : this compound’s synthesis likely involves halogenation and esterification of isonicotinic acid precursors, a pathway shared with other pyridine derivatives.
  • Stability : The presence of electron-withdrawing groups (Cl, ester) may enhance stability compared to hydroxyl-rich analogues like 5-hydroxyisonicotinic acid.
  • Environmental Impact : Unlike BAC-C12, which forms micelles and persists in aquatic systems , this compound’s environmental fate remains unstudied.

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